tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate

Description

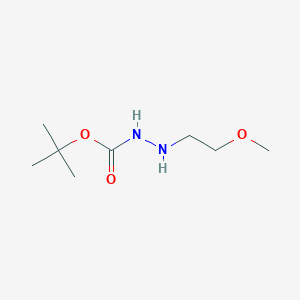

tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a tert-butyl carbamate group and a 2-methoxyethyl substituent on the hydrazine backbone.

Properties

Molecular Formula |

C8H18N2O3 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

tert-butyl N-(2-methoxyethylamino)carbamate |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-9-5-6-12-4/h9H,5-6H2,1-4H3,(H,10,11) |

InChI Key |

IPFYZEJBPAOSEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NNCCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 2-(2-methoxyethyl)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group in the compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

tert-Butyl Carbazate

- Structure : Lacks the 2-methoxyethyl group; simplest form with only the tert-butyl carbamate and hydrazine backbone.

- Reactivity : Widely used as a starting material for synthesizing substituted hydrazine derivatives (e.g., ). Reacts with aldehydes/ketones to form hydrazones ().

- Applications : Key precursor in peptide synthesis and heterocycle formation.

- Key Data : Yields up to 92% in coupling reactions ().

Comparison : The absence of the 2-methoxyethyl group simplifies synthesis but limits solubility in polar solvents.

tert-Butyl 2-(Tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

- Structure : Features a cyclic ether (tetrahydropyran) substituent instead of the linear 2-methoxyethyl group.

- Stability : Crystalline solid with a molecular weight of 216.28 g/mol ().

- Applications : Used in medicinal chemistry for its balanced lipophilicity and metabolic stability.

Comparison : The tetrahydropyran group enhances rigidity and may improve bioavailability compared to the flexible 2-methoxyethyl chain.

tert-Butyl (E)-2-Benzylidenehydrazinecarboxylate

tert-Butyl 2-(Propan-2-ylidene)hydrazinecarboxylate

- Structure : Branched isopropylidene group introduces steric hindrance.

- Stability : Stable under refrigeration (2–8°C) with a molecular weight of 172.23 g/mol ().

- Applications : Research applications in asymmetric synthesis.

Comparison : The bulky isopropylidene group may hinder reaction kinetics relative to the linear 2-methoxyethyl chain.

tert-Butyl 2-(2,4-Difluorobenzyl)hydrazinecarboxylate

- Structure : Fluorinated benzyl substituent enhances electronegativity.

- Reactivity : Improved metabolic stability due to fluorine’s electron-withdrawing effects.

- Applications : Drug discovery targeting hydrophobic binding pockets ().

Comparison : Fluorine atoms increase binding affinity in biological systems but may complicate synthetic routes compared to the methoxyethyl group.

Di(2-methoxyethyl) Azodicarboxylate (DMEAD)

- Structure : Azo compound with two 2-methoxyethyl groups.

- Stability : Partially decomposes under ambient conditions after two months ().

- Applications: Mitsunobu reagent for oxidation-reduction reactions.

Comparison : While sharing the 2-methoxyethyl group, DMEAD’s azo functionality makes it thermally unstable (exothermic decomposition at 210–250°C) compared to the more stable hydrazinecarboxylate derivatives.

Mechanistic and Functional Insights

- Electronic Effects : The 2-methoxyethyl group’s ether oxygen enhances polarity and hydrogen-bonding capacity, improving solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to aromatic or branched analogs.

- Steric Considerations : The tert-butyl group shields the carbamate, reducing unwanted side reactions (e.g., hydrolysis) .

- Synthetic Flexibility : Methoxyethyl derivatives can undergo further functionalization (e.g., oxidation to carboxylic acids), broadening utility in multi-step syntheses.

Biological Activity

tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other hydrazinecarboxylates, which have been explored for various therapeutic applications, including anti-cancer and anti-microbial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, a methoxyethyl side chain, and a hydrazinecarboxylate moiety, contributing to its unique reactivity and biological profile.

Antioxidant Activity

Studies have indicated that hydrazine derivatives can exhibit significant antioxidant properties. For instance, this compound may scavenge free radicals and reduce oxidative stress in cellular models. This activity is critical in protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Hydrazine derivatives have been evaluated for their antimicrobial potential against various pathogens. While specific data on this compound is limited, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study 1: Antioxidant Efficacy

In a recent study, the antioxidant capacity of various hydrazine derivatives was assessed using DPPH radical scavenging assays. This compound demonstrated a significant reduction in DPPH radical levels at concentrations above 50 µM, indicating its potential as an effective antioxidant agent .

Study 2: Antimicrobial Activity

A comparative analysis of hydrazine derivatives against Staphylococcus aureus and Escherichia coli revealed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests that the compound may possess moderate antimicrobial activity, warranting further investigation .

Research Findings

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(2-methoxyethyl)hydrazinecarboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Hydrazine Formation : Reacting a carbonyl precursor (e.g., 2-methoxyethyl ketone) with hydrazine hydrate to form a hydrazine intermediate .

Protection with tert-Butyl Chloroformate : The hydrazine intermediate is treated with tert-butyl chloroformate in a polar solvent (e.g., ethanol or methanol) under reflux to introduce the Boc (tert-butoxycarbonyl) protecting group. Reaction completion is monitored via TLC .

Purification : The crude product is isolated using flash chromatography (e.g., 10–30% ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Key Considerations :

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

Q. How is this compound purified post-synthesis?

Methodological Answer:

- Flash Chromatography : A gradient of ethyl acetate/hexane (e.g., 15–30%) effectively separates the product from unreacted hydrazine or Boc-protecting reagents .

- Recrystallization : Solvents like dichloromethane/hexane mixtures yield high-purity crystalline forms .

- Critical Note : Impurities from incomplete Boc protection (e.g., free hydrazine) require rigorous washing with aqueous NaHCO₃ to remove acidic byproducts .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Methodological Answer:

- Cross-Validation : Combine NMR, HRMS, and IR data. For example, IR peaks at ~1705 cm⁻¹ (C=O stretch) and ~3263 cm⁻¹ (N-H stretch) confirm hydrazinecarboxylate formation .

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine precursors to distinguish N-H environments in crowded NMR spectra .

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in sp³ vs. sp² carbons .

Q. What strategies optimize reaction yields in alkylation or functionalization steps?

Methodological Answer:

- Low-Temperature Lithiation : Using n-BuLi at -78°C in THF prevents over-alkylation and stabilizes reactive intermediates (e.g., hydrazine anions) .

- Slow Addition of Electrophiles : Controlled addition of benzyl bromide or allyl halides minimizes side reactions (e.g., dimerization) .

- Catalytic Additives : Lewis acids like ZnCl₂ enhance electrophilic substitution rates in sp³-hybridized systems .

Q. How does the spirocyclic/hydrazinecarboxylate structure influence biological activity?

Methodological Answer:

- Enzyme Inhibition : The hydrazine moiety acts as a nucleophile, forming covalent adducts with catalytic residues (e.g., serine proteases), as shown in analogues with IC₅₀ values <10 µM .

- Spirocyclic Rigidity : Conformational restriction enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites), improving selectivity over flat heterocycles .

- Structure-Activity Relationship (SAR) Studies : Modifying the methoxyethyl chain length alters solubility and logP values, impacting membrane permeability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.